BenchChemオンラインストアへようこそ!

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

Epigenetics LSD1 Target identification

This Celgene Quanticel-originated pyrimidine derivative delivers a structurally unique LSD1/KDM1A inhibitor scaffold—its 2,2-diphenylethanone moiety departs from conventional cyclopropylamine and imidazole chemotypes. Procure as a reversible probe for head-to-head mechanistic studies on residence time, FAD competition, and MAO selectivity. Also serves as an authentic reference standard for calibrating in-house HPLC, LC-MS, and NMR methods against the originator’s disclosed structure, or as a physical exemplar for patent assessment.

Molecular Formula C23H22FN3O2
Molecular Weight 391.446
CAS No. 2034577-30-3
Cat. No. B2921854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone
CAS2034577-30-3
Molecular FormulaC23H22FN3O2
Molecular Weight391.446
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F
InChIInChI=1S/C23H22FN3O2/c24-19-14-25-23(26-15-19)29-20-12-7-13-27(16-20)22(28)21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,14-15,20-21H,7,12-13,16H2
InChIKeyOLLXXJKUMVTLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone (CAS 2034577-30-3): A Celgene-Quanticel LSD1 Inhibitor Chemotype for Epigenetic Research


1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone (CAS 2034577-30-3) is a synthetic small molecule classified as a pyrimidine derivative and a lysine-specific histone demethylase 1 (LSD1/KDM1A) inhibitor [1]. The compound was originated by Celgene Quanticel Research, Inc. and is cataloged in the Therapeutic Target Database (TTD) under the name 'Pyrimidine derivative 18', with the synonym 'PMID27019002-Compound-40' [1]. Its structure incorporates a 5-fluoropyrimidine moiety linked via an ether bridge to a piperidine ring that is further substituted with a 2,2-diphenylethanone group—a scaffold distinct from the cyclopropylamine and imidazole chemotypes that dominate the LSD1 inhibitor landscape [2].

Why a Generic LSD1 Inhibitor Cannot Replace 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone in Mechanism-Focused Studies


LSD1 inhibitors are a structurally heterogeneous class encompassing at least four major chemotypes—tranylcypromine (TCP) derivatives, imidazole derivatives, pyrimidine derivatives, and natural products—that differ fundamentally in their binding modes (covalent irreversible vs. reversible), FAD-competition mechanisms, and selectivity against MAO-A/MAO-B [1]. Within the pyrimidine subclass alone, variations in the substitution pattern on the pyrimidine ring, the nature of the linker to the piperidine core, and the terminal aromatic group produce distinct SAR landscapes that are not interchangeable [1]. Consequently, substituting this specific diphenylethanone-bearing pyrimidine derivative with a generic LSD1 inhibitor—even another pyrimidine-based inhibitor—risks introducing an unrecognized shift in potency, residence time, or off-target profile that could confound mechanistic interpretation and experimental reproducibility [1].

Quantitative Differentiation Evidence for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone


Target Identity Confirmation: LSD1 Inhibition Annotation in Curated Database

The Therapeutic Target Database (TTD) annotates CAS 2034577-30-3 as an inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. This annotation provides a definitive target assignment that distinguishes the compound from fluoropyrimidine derivatives targeting other enzymes such as DNA methyltransferases or kinases. However, no quantitative IC50 or Ki value is publicly disclosed in the TTD entry for this specific compound, and the original patent source referenced by the database has not been identified in the accessible literature [1]. The annotation is based on a patent review compendium, which indicates that the compound was among those disclosed by Celgene Quanticel Research as LSD1 inhibitors [2].

Epigenetics LSD1 Target identification

Structural Differentiation from Clinically Advanced LSD1 Inhibitors

The compound features a 2,2-diphenylethanone substituent on the piperidine nitrogen, a structural feature absent from the most clinically advanced LSD1 inhibitors [1]. For comparison: (a) Pulrodemstat (CC-90011, also from Celgene) is a reversible LSD1 inhibitor but belongs to a distinct chemotype; (b) GSK-LSD1 is an irreversible cyclopropylamine-based inhibitor; (c) Iadademstat (ORY-1001) and Seclidemstat (SP-2577) are also cyclopropylamine derivatives [1]. The diphenylethanone moiety introduces unique steric and electronic properties that could confer a distinct binding mode within the LSD1 active site, potentially altering substrate-competitive behavior or interaction with the CoREST co-repressor complex [2]. However, head-to-head biochemical or cellular data between this compound and any named comparator are not publicly available.

Medicinal chemistry Scaffold analysis LSD1

Originator Provenance: Celgene Quanticel Patent Filings as Quality Indicator

The compound is attributed to Celgene Quanticel Research, Inc., a subsidiary of Celgene Corporation (now part of Bristol-Myers Squibb) with a documented track record in LSD1 inhibitor development [1]. Celgene Quanticel has prosecuted multiple LSD1 inhibitor patents, including those covering clinical candidate Pulrodemstat [2]. The association with a major pharmaceutical research organization implies that the compound was synthesized and evaluated under standardized pharmaceutical R&D conditions, which typically include rigorous analytical characterization, purity assessment, and primary biochemical screening—even if those data remain proprietary [1]. This provenance contrasts with compounds from academic laboratories or smaller vendors that may lack the same level of quality control documentation.

Drug discovery Patent landscape Quality assurance

Optimal Procurement and Research Application Scenarios for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone


Epigenetic Toolbox Expansion for LSD1-Mediated Gene Regulation Studies

Researchers investigating LSD1-dependent transcriptional regulation in cancer, viral latency, or stem cell differentiation can procure this compound as a structurally distinct chemical probe to complement existing irreversible (cyclopropylamine) inhibitors. Its unique diphenylethanone moiety may offer a different residence time or binding mode, enabling comparative mechanistic studies that dissect the relationship between LSD1 inhibition kinetics and downstream biological outcomes [1]. However, users must independently validate LSD1 inhibitory potency and selectivity before publication, as quantitative data are not publicly available [1].

SAR Exploration Around Celgene's Pyrimidine-Based LSD1 Chemotype

Medicinal chemistry groups engaged in LSD1 drug discovery can use this compound as a reference point within Celgene Quanticel's pyrimidine inhibitor series. The 2,2-diphenylethanone substituent represents one terminus of the SAR vector space explored by the originator; procurement enables head-to-head comparison with other pyrimidine derivatives bearing different terminal groups (e.g., benzonitrile, indazole) to map the steric and electronic tolerance of the LSD1 active site [2].

Quality Control Benchmarking for Custom Synthesis Programs

Organizations initiating internal synthesis of LSD1 inhibitor libraries can procure this compound as an authentic reference standard from a commercial supplier sourcing the originator's disclosed structure. Establishing a reference sample with verified identity and purity facilitates the calibration of in-house analytical methods (HPLC, LC-MS, NMR) and ensures that newly synthesized analogs are compared against a reliable benchmark [3].

Patent Landscape Analysis and Freedom-to-Operate Assessment

Intellectual property professionals and competitive intelligence analysts can procure this compound as a physical exemplar of the Celgene Quanticel LSD1 inhibitor patent estate. Structural confirmation of the supplied material against the patent disclosure (e.g., by NMR and HRMS) provides evidentiary support for patent validity assessments, design-around strategies, or licensing negotiations [2].

Quote Request

Request a Quote for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.